molecular formula C8H9N3O B13957601 6-Methoxy-1H-benzimidazol-4-amine

6-Methoxy-1H-benzimidazol-4-amine

Cat. No.: B13957601
M. Wt: 163.18 g/mol
InChI Key: ILTBAYRBKYSCJD-UHFFFAOYSA-N
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Description

6-Methoxy-1H-benzimidazol-4-amine is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological properties and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a benzene ring fused to an imidazole ring, with a methoxy group at the 6th position and an amine group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1H-benzimidazol-4-amine typically involves the condensation of o-phenylenediamine with appropriate aldehydes or carboxylic acids. One common method is the reaction of o-phenylenediamine with 6-methoxybenzaldehyde under acidic conditions to form the desired benzimidazole derivative. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to reflux for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1H-benzimidazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Scientific Research Applications

6-Methoxy-1H-benzimidazol-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-1H-benzimidazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biological processes, such as DNA replication or protein synthesis. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-1H-benzimidazol-4-amine is unique due to the presence of the methoxy group at the 6th position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzimidazole derivatives and can lead to different pharmacological properties and applications .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

6-methoxy-1H-benzimidazol-4-amine

InChI

InChI=1S/C8H9N3O/c1-12-5-2-6(9)8-7(3-5)10-4-11-8/h2-4H,9H2,1H3,(H,10,11)

InChI Key

ILTBAYRBKYSCJD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)NC=N2)N

Origin of Product

United States

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